Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-
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Overview
Description
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a p-nitrophenoxy group and a 2-pyridylamino group attached to it, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the p-Nitrophenoxy Group: The p-nitrophenoxy group can be introduced through a nucleophilic substitution reaction, where a p-nitrophenol derivative reacts with a suitable leaving group on the benzimidazole core.
Attachment of the 2-Pyridylamino Group: The 2-pyridylamino group can be attached via a nucleophilic substitution reaction, where a 2-aminopyridine derivative reacts with a suitable leaving group on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the p-nitrophenoxy group.
Reduction: Reduction reactions can target the nitro group in the p-nitrophenoxy moiety, converting it to an amino group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core or the p-nitrophenoxy group.
Reduction: Amino derivatives of the p-nitrophenoxy group.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Aminobenzimidazole: A derivative with an amino group attached to the benzimidazole core.
4-Nitrobenzimidazole: A derivative with a nitro group attached to the benzimidazole core.
Uniqueness
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- is unique due to the presence of both the p-nitrophenoxy and 2-pyridylamino groups. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84138-23-8 |
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Molecular Formula |
C20H17N5O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[[2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C20H17N5O3/c26-25(27)15-8-10-16(11-9-15)28-13-20-23-17-5-1-2-6-18(17)24(20)14-22-19-7-3-4-12-21-19/h1-12H,13-14H2,(H,21,22) |
InChI Key |
WJTMTZDEOKKQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CNC3=CC=CC=N3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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